molecular formula C15H24N4O B5660612 [1-(2-amino-4-pyrimidinyl)-3-(3-methyl-2-buten-1-yl)-3-piperidinyl]methanol

[1-(2-amino-4-pyrimidinyl)-3-(3-methyl-2-buten-1-yl)-3-piperidinyl]methanol

Cat. No. B5660612
M. Wt: 276.38 g/mol
InChI Key: AFKHRZOJQFKAIG-UHFFFAOYSA-N
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Description

The chemical compound belongs to a class of organic molecules known for their complex synthesis and versatile applications in chemistry and pharmaceuticals. The synthesis and analysis of such compounds are critical for developing new drugs and understanding biological processes.

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules and gradually building up to the target molecule through a series of chemical transformations. Techniques such as catalysis, and conditions like temperature and pH, play crucial roles in the synthesis efficiency and yield (Cybulski, 1994).

Molecular Structure Analysis

The molecular structure of organic compounds is determined using spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and X-ray crystallography. These techniques provide insights into the compound's 3D arrangement, essential for understanding its reactivity and interaction with biological molecules (Boča, Jameson, & Linert, 2011).

Chemical Reactions and Properties

Organic compounds participate in a variety of chemical reactions, including addition, substitution, and elimination reactions. Their reactivity is influenced by the functional groups present in the molecule. Understanding these reactions is crucial for the compound's application in synthesis and drug design (Ranney & Oppermann, 1979).

properties

IUPAC Name

[1-(2-aminopyrimidin-4-yl)-3-(3-methylbut-2-enyl)piperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O/c1-12(2)4-7-15(11-20)6-3-9-19(10-15)13-5-8-17-14(16)18-13/h4-5,8,20H,3,6-7,9-11H2,1-2H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFKHRZOJQFKAIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1(CCCN(C1)C2=NC(=NC=C2)N)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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